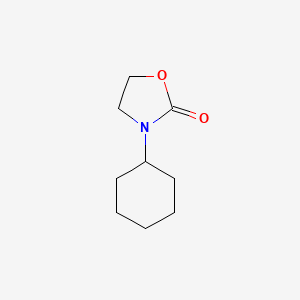
3-Cyclohexyl-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclohexyl-1,3-oxazolidin-2-one is a heterocyclic organic compound featuring a five-membered ring with both nitrogen and oxygen atoms. This compound is part of the oxazolidinone class, which is known for its significant biological activities, particularly in the development of antibacterial agents .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-1,3-oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonates. One efficient method is the base-catalyzed cyclization of 1-alkylamino- and 1-arylamino-3-[2-(vinyloxy)ethoxy]propan-2-ols with dimethyl carbonate, yielding N-substituted oxazolidin-2-ones in high yields . Another approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .
Industrial Production Methods: Industrial production methods for oxazolidinones, including this compound, often utilize scalable and efficient synthetic routes. These methods may involve the use of microwave irradiation in a chemical paste medium, which enhances reaction rates and yields .
化学反応の分析
Types of Reactions: 3-Cyclohexyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different substituted oxazolidinones.
Substitution: N-arylation reactions with aryl bromides or iodides are common, often catalyzed by palladium or copper.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and hypervalent iodine compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium or copper catalysts, along with appropriate ligands and bases, are employed.
Major Products: The major products formed from these reactions include various substituted oxazolidinones, which can be further functionalized for specific applications .
科学的研究の応用
3-Cyclohexyl-1,3-oxazolidin-2-one has diverse applications in scientific research:
作用機序
The mechanism of action of 3-Cyclohexyl-1,3-oxazolidin-2-one, particularly in its antibacterial role, involves the inhibition of protein synthesis. It targets the early stages of protein synthesis by binding to the ribosomal peptidyl transferase center, preventing the formation of the initiation complex . This action disrupts bacterial growth and replication.
類似化合物との比較
Linezolid: A well-known oxazolidinone used as an antibacterial agent.
Tedizolid: Another oxazolidinone with enhanced activity against resistant bacterial strains.
Contezolid: A newer oxazolidinone derivative under clinical investigation.
Uniqueness: 3-Cyclohexyl-1,3-oxazolidin-2-one is unique due to its specific cyclohexyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its stability and efficacy in various applications compared to other oxazolidinones .
特性
CAS番号 |
55390-61-9 |
|---|---|
分子式 |
C9H15NO2 |
分子量 |
169.22 g/mol |
IUPAC名 |
3-cyclohexyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H15NO2/c11-9-10(6-7-12-9)8-4-2-1-3-5-8/h8H,1-7H2 |
InChIキー |
AYYGAWVEIGPHNB-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N2CCOC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


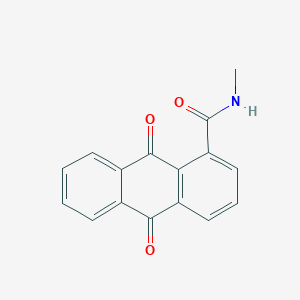

![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2-methyl-](/img/structure/B14628993.png)


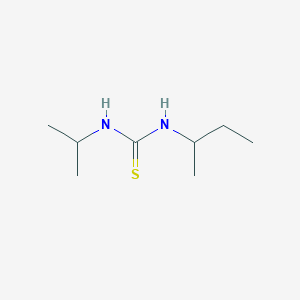
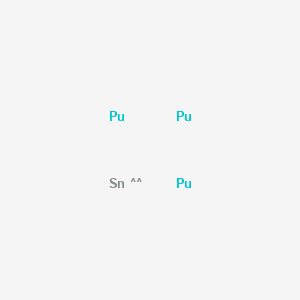
![N-([1,1'-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B14629020.png)
![Ethyl 2-chloro-2-[(E)-(3-chloro-2-methoxyphenyl)diazenyl]propanoate](/img/structure/B14629021.png)
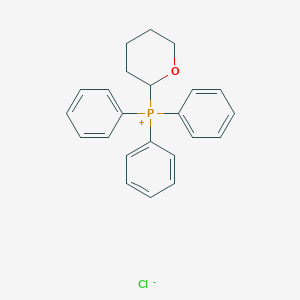


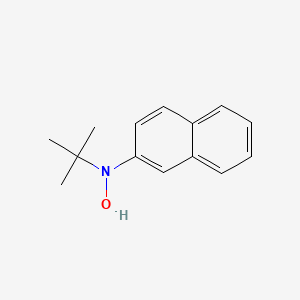
![N-(2-Chloroethyl)-N'-[1-(1-methylcyclopropyl)ethyl]urea](/img/structure/B14629056.png)
